![molecular formula C21H25N7O2 B2898489 (6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2310121-27-6](/img/structure/B2898489.png)
(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone
is a complex organic molecule. It contains several functional groups including pyrazole, pyridazine, and piperidine .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyridazine ring which is substituted at the 3-position by a 3,5-dimethyl-1H-pyrazol-1-yl group and at the 6-position by a piperidin-1-ylmethyl group. The piperidine ring is further substituted at the 4-position by a (6-methylpyrimidin-4-yl)oxy group .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
This compound has been studied for its potential in treating parasitic diseases such as leishmaniasis and malaria. A molecular simulation study justified its potent in vitro antipromastigote activity, characterized by lower binding free energy, indicating a desirable fitting pattern in the active site of the target enzyme .
Therapeutic Potential in Pulmonary Fibrosis
The compound has been identified as a non-peptide αvβ6 integrin inhibitor, which could be used for the treatment of idiopathic pulmonary fibrosis. This application is based on the synthesis of related compounds using an asymmetric 1,4-addition reaction catalyzed by rhodium in the presence of ®-BINAP .
Synthesis of Biologically Active Derivatives
Researchers have carried out targeted synthesis of new potentially biologically active derivatives based on this compound. These derivatives could have various pharmacological effects and therapeutic applications .
Molecular Simulation Studies
The compound has been used in molecular simulation studies to understand its interaction with biological targets. These studies help in predicting the efficacy and potential side effects of the compound when used as a therapeutic agent .
Chemical Synthesis Research
The compound serves as a key intermediate in the synthesis of various chemical derivatives. These derivatives are then tested for their biological activity and potential therapeutic uses .
Pharmacological Effects Research
Pyrazole-bearing compounds like this one are known for their diverse pharmacological effects. Research into these effects can lead to the discovery of new drugs and treatments for various diseases .
Propiedades
IUPAC Name |
[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-14-11-20(23-13-22-14)30-12-17-6-8-27(9-7-17)21(29)18-4-5-19(25-24-18)28-16(3)10-15(2)26-28/h4-5,10-11,13,17H,6-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNFQAWWPFZIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.